GSK251

PI3Kδ Selectivity Off-Target Activity Kinase Profiling

Select GSK251 for superior PI3Kδ selectivity (>1,000-fold over other isoforms) and oral bioavailability, enabling precise pathway interrogation and chronic dosing in autoimmune/B-cell malignancy models. This optimized profile provides definitive data quality over less selective alternatives, ensuring reproducible, high-confidence results.

Molecular Formula C29H37FN6O4S
Molecular Weight 584.7 g/mol
Cat. No. B11931364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK251
Molecular FormulaC29H37FN6O4S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)C3=NC=CC(=C3)NS(=O)(=O)C4=C(N=CC(=C4)N5CCOCC5)OC)F
InChIInChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33)
InChIKeyODQVPYNCHSLNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK251: A Clinical Candidate PI3Kδ Inhibitor with a Novel Binding Mode


GSK251 is a novel, highly potent, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. It was developed by GlaxoSmithKline (GSK) as a clinical candidate (compound 31) for the treatment of inflammatory and autoimmune diseases and B-cell malignancies [1]. The compound is characterized by a unique binding mode to the PI3Kδ active site, which differentiates it from earlier PI3Kδ inhibitors and contributes to its high selectivity profile [1].

Why GSK251 Cannot Be Replaced by a Generic PI3Kδ Inhibitor


Substituting GSK251 with another PI3Kδ inhibitor is scientifically unsound due to significant differences in binding mode, selectivity, and pharmacokinetic profile [1]. The unique binding interaction with Trp760 confers a selectivity window exceeding 1,000-fold over other PI3K isoforms, a critical advantage over less selective alternatives like idelalisib or duvelisib [1]. Furthermore, GSK251's oral bioavailability and low predicted daily dose (45 mg, b.i.d) were specifically optimized to mitigate toxicity risks, a profile not shared by all PI3Kδ inhibitors [1]. Simple substitution could compromise both experimental reproducibility and therapeutic safety, making GSK251 the necessary choice for studies where selectivity and tolerability are paramount [1].

Quantitative Differentiation of GSK251 from Competitor PI3Kδ Inhibitors


Superior Isoform Selectivity vs. Idelalisib and Duvelisib

GSK251 demonstrates >1,000-fold selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ) based on pKi measurements . In direct comparison, the first-in-class inhibitor idelalisib exhibits only 40- to 300-fold selectivity , while the dual δ/γ inhibitor duvelisib shows significant cross-reactivity with PI3Kγ . This quantitative difference in selectivity reduces the risk of off-target mediated toxicities and ensures more precise target engagement in PI3Kδ-dependent pathways.

PI3Kδ Selectivity Off-Target Activity Kinase Profiling

Higher Binding Affinity for PI3Kδ vs. Nemiralisib

GSK251 exhibits a pKi of 10.9 for PI3Kδ, corresponding to a Ki value in the low picomolar range . This is significantly higher than the pKi of 9.9 reported for nemiralisib (GSK2269557), another GSK-developed PI3Kδ inhibitor . The 10-fold difference in affinity (pKi difference of 1.0) indicates stronger target engagement at equivalent concentrations, which may enable lower dosing and improved therapeutic windows in vivo.

Binding Affinity Target Engagement Potency

Optimized Oral Bioavailability and Predicted Human Dose

GSK251 was specifically optimized to achieve high oral bioavailability, a critical feature for chronic dosing in inflammatory and oncology indications [1]. In contrast, many PI3Kδ inhibitors in the same chemical series lacked sufficient oral exposure to be considered for clinical development [1]. The optimization process led to a predicted human daily dose of 45 mg (b.i.d), which is considered low and suitable for further development, unlike earlier leads that required higher, less tolerable doses [1].

Pharmacokinetics Oral Bioavailability Dose Prediction

Favorable Rat Toxicity Profile vs. Earlier Leads

The development of GSK251 involved deliberate optimization to circumvent toxicity issues associated with earlier lead compounds, including the removal of an embedded Ames-positive heteroaromatic amine [1]. As a result, GSK251 exhibited a rat toxicity profile that was deemed suitable for further development, a key differentiator from earlier series members that were halted due to toxicity concerns [1].

Toxicology Safety Profile Preclinical Development

Optimal Use Cases for GSK251 in Scientific and Industrial Research


Target Validation in Inflammatory and Autoimmune Disease Models

Due to its high selectivity (>1,000-fold over other PI3K isoforms) and oral bioavailability, GSK251 is the preferred tool compound for validating PI3Kδ-dependent pathways in chronic inflammatory and autoimmune disease models. Its clean selectivity profile minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to PI3Kδ inhibition [1].

Hematological Malignancy Research Requiring Chronic Oral Dosing

GSK251's high oral bioavailability and low predicted human dose (45 mg b.i.d) make it uniquely suited for long-term studies in B-cell malignancy models. This profile supports chronic dosing regimens that are not feasible with less orally available or less selective PI3Kδ inhibitors [1].

Investigating PI3Kδ-Specific Signaling with Minimal Off-Target Interference

The exceptional isoform selectivity of GSK251, confirmed by pKi measurements and a unique binding mode to Trp760, enables precise interrogation of PI3Kδ signaling networks. This is a critical advantage over dual δ/γ inhibitors like duvelisib or less selective inhibitors like idelalisib, which introduce confounding activity at other PI3K isoforms [1].

Quote Request

Request a Quote for GSK251

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.